molecular formula C9H9BrMgO B13448244 Magnesium;prop-2-enoxybenzene;bromide

Magnesium;prop-2-enoxybenzene;bromide

Cat. No.: B13448244
M. Wt: 237.38 g/mol
InChI Key: GUOMWHZDUYIRRV-UHFFFAOYSA-M
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Description

Magnesium;prop-2-enoxybenzene;bromide is an organometallic compound that belongs to the class of Grignard reagents. These compounds are characterized by the presence of a carbon-magnesium bond, which imparts unique reactivity to the molecule. Grignard reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds, making them valuable intermediates in the preparation of various organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesium;prop-2-enoxybenzene;bromide typically involves the reaction of an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent. The general reaction scheme is as follows:

R-X+MgR-MgX\text{R-X} + \text{Mg} \rightarrow \text{R-MgX} R-X+Mg→R-MgX

where R represents the organic group (prop-2-enoxybenzene in this case), and X is the halide (bromide). The reaction is carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods

In industrial settings, the production of Grignard reagents is scaled up by using large reactors equipped with efficient stirring and temperature control systems. The magnesium metal is often activated by adding a small amount of iodine or 1,2-dibromoethane to initiate the reaction. The reaction mixture is then maintained at a suitable temperature to ensure complete conversion of the halide to the Grignard reagent .

Chemical Reactions Analysis

Types of Reactions

Magnesium;prop-2-enoxybenzene;bromide undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include carbonyl compounds (aldehydes, ketones), alkyl halides, and proton donors (e.g., water, alcohols). The reactions are typically carried out in anhydrous ether solvents under an inert atmosphere to prevent side reactions .

Major Products Formed

The major products formed from reactions with this compound include alcohols, alkanes, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Magnesium;prop-2-enoxybenzene;bromide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of magnesium;prop-2-enoxybenzene;bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in the target molecule. The carbon atom in the Grignard reagent is highly nucleophilic due to the partial negative charge imparted by the magnesium atom. This nucleophilic carbon can attack electrophilic carbonyl groups, leading to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to magnesium;prop-2-enoxybenzene;bromide include other Grignard reagents, such as:

  • Phenylmagnesium bromide
  • Methylmagnesium bromide
  • Ethylmagnesium bromide

Uniqueness

This compound is unique due to the presence of the prop-2-enoxybenzene group, which imparts specific reactivity and selectivity in organic synthesis. This compound can be used to introduce the prop-2-enoxybenzene moiety into target molecules, providing access to a wide range of functionalized organic compounds .

Properties

IUPAC Name

magnesium;prop-2-enoxybenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9O.BrH.Mg/c1-2-8-10-9-6-4-3-5-7-9;;/h2-4,6-7H,1,8H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOMWHZDUYIRRV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C[C-]=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrMgO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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